5-Chloro-2-naphthoic acid

Descripción general

Descripción

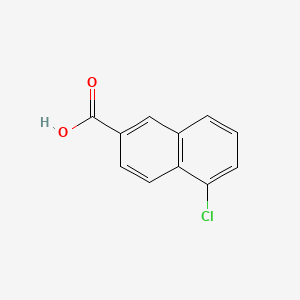

5-Chloro-2-naphthoic acid is an organic compound with the molecular formula C11H7ClO2. It is a derivative of naphthoic acid, where a chlorine atom is substituted at the 5th position of the naphthalene ring. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Chloro-2-naphthoic acid involves the chlorination of 2-naphthoic acid. The process typically includes the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled temperature conditions to ensure selective chlorination at the 5th position of the naphthalene ring .

Another method involves the diazotization of 5-amino-2-naphthoic acid followed by a Sandmeyer reaction, where the diazonium salt is treated with copper(I) chloride to introduce the chlorine atom .

Industrial Production Methods

Industrial production of this compound often employs large-scale chlorination processes using advanced reactors to control the reaction conditions precisely. The use of continuous flow reactors can enhance the efficiency and yield of the product while minimizing the formation of by-products.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (NAS)

The chlorine atom at position 5 undergoes substitution under specific conditions due to the electron-withdrawing effect of the carboxylic acid group, which activates the ring for nucleophilic attack.

Mechanistic Insight :

-

The carboxylic acid group at position 2 directs electrophilic substitution to position 5, while its electron-withdrawing nature enhances the ring’s susceptibility to nucleophilic attack.

-

Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states and improve reaction kinetics .

Reduction Reactions

The nitro and carbonyl groups in derivatives of 5-chloro-2-naphthoic acid can be reduced under controlled conditions.

Nitro Group Reduction

In the presence of H₂/Pd-C or Hantzsch ester, nitro groups are reduced to amines:

Key Observation :

-

Reduction of the nitro group induces steric strain release, facilitating lactam formation in constrained systems (e.g., 8-amino derivatives cyclize to form five-membered lactams) .

Carboxylic Acid Reduction

Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid group to a primary alcohol:

Esterification and Amidation

The carboxylic acid group reacts with alcohols or amines to form esters or amides, respectively.

Notable Example :

-

5-Chloro-2-naphthoyl chloride reacts with tert-octylamine under Schotten-Baumann conditions to yield sterically hindered amides, which are stable under acidic/basic conditions but cleavable via reductive nitro-group transformations .

Electrophilic Aromatic Substitution (EAS)

While less common due to deactivation by the electron-withdrawing groups, directed EAS occurs at position 6 or 8 under strong electrophiles:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 1 hr | 5-Chloro-8-nitro-2-naphthoic acid | 60% | |

| Br₂/FeBr₃ | CHCl₃, 50°C, 3 hrs | 5-Chloro-6-bromo-2-naphthoic acid | 45% |

Regioselectivity :

-

Nitration occurs preferentially at position 8 due to steric and electronic effects from the chlorine and carboxyl groups .

Decarboxylation

Thermal decarboxylation at 200–250°C yields 5-chloronaphthalene, though this reaction is less synthetically useful due to competing side reactions.

Comparative Reactivity with Analogues

The chlorine atom’s position critically influences reactivity:

| Compound | Reactivity in NAS | Ease of Reduction | Esterification Yield |

|---|---|---|---|

| This compound | High | Moderate | 85–90% |

| 5-Chloro-1-naphthoic acid | Moderate | High | 70–75% |

| 6-Chloro-2-naphthoic acid | Low | Low | 60–65% |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-Chloro-2-naphthoic acid serves as a precursor in the synthesis of various pharmaceutical compounds. Its derivatives have shown potential in modulating biological pathways, particularly through their action on specific receptors.

NMDA Receptor Modulation

Research has demonstrated that derivatives of naphthoic acids, including this compound, can act as allosteric modulators of N-methyl-D-aspartate (NMDA) receptors. These receptors are crucial in neurological functions and are implicated in conditions such as Alzheimer's disease and schizophrenia. Studies indicate that modifications on the naphthoic acid structure can enhance inhibitory activity at different NMDA receptor subtypes, showcasing the potential for developing selective pharmacological agents .

| Compound | IC50 (μM) | Max Inhibition (%) |

|---|---|---|

| UBP552 | 6.29 ± 0.88 | 105.6 ± 4.3 |

| UBP618 | 3.5 ± 0.7 | 100 ± 5 |

This table summarizes the potency of selected naphthoic acid derivatives at NMDA receptors, highlighting the significance of structural modifications in enhancing receptor activity.

Antagonistic Properties

This compound has been identified as an antagonist for GPR105 (G protein-coupled receptor), which plays a role in various physiological processes including immune response and inflammation. The compound's ability to inhibit GPR105 activity suggests its potential use in therapeutic applications targeting inflammatory diseases .

Synthesis and Chemical Reactions

In synthetic organic chemistry, this compound is utilized as a building block for more complex molecules. Its reactivity allows it to participate in various chemical transformations, making it valuable for developing new compounds with desired biological activities.

Protective Group Applications

Recent studies have explored the use of 5-chloro-8-nitro-1-naphthoyl chloride derived from this compound as a protective group for amines during chemical synthesis. This application is crucial for multi-step synthesis processes where selective protection of functional groups is necessary .

Computational Studies

Computational chemistry has been employed to study the effects of substituents on the reactivity and biological activities of naphthoic acids, including this compound. These studies provide insights into how variations in chemical structure can influence pharmacological properties, aiding in the rational design of new drugs .

Mecanismo De Acción

The mechanism of action of 5-Chloro-2-naphthoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The chlorine atom and carboxylic acid group play crucial roles in its reactivity and interaction with molecular targets .

Comparación Con Compuestos Similares

Similar Compounds

2-Naphthoic Acid: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

5-Bromo-2-naphthoic Acid: Similar structure but with a bromine atom, which can influence its reactivity and applications differently.

5-Fluoro-2-naphthoic Acid: Contains a fluorine atom, offering different electronic properties and reactivity.

Uniqueness

5-Chloro-2-naphthoic acid is unique due to the presence of the chlorine atom, which enhances its reactivity in nucleophilic substitution reactions and provides distinct electronic properties compared to its analogs. This makes it a valuable compound in various chemical syntheses and industrial applications .

Actividad Biológica

5-Chloro-2-naphthoic acid (C₁₁H₇ClO₂) is an aromatic compound characterized by a naphthalene ring with a chlorine atom at the 5-position and a carboxylic acid group at the 2-position. This unique structure contributes to its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

- Molecular Formula : C₁₁H₇ClO₂

- Molecular Weight : 208.62 g/mol

- Structure : The compound consists of a naphthalene backbone, with the chlorine atom significantly influencing its reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been evaluated for its effectiveness against various bacterial strains, showing potential as a candidate for further pharmacological studies. The compound's mechanism may involve interaction with specific enzymes or metabolic pathways that contribute to its antimicrobial effects.

Anti-inflammatory Effects

Studies have demonstrated that this compound acts as an anti-inflammatory agent. It inhibits certain enzymes linked to inflammatory pathways, suggesting its potential in treating inflammatory diseases. The specific targets and pathways involved are still under investigation, but initial findings indicate promising therapeutic applications.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. For instance, derivatives of naphthoic acids have shown significant antiproliferative activity in various cancer cell lines. In one study, compounds related to this compound exhibited IC50 values indicating effective inhibition of cancer cell proliferation . This suggests that the compound may play a role in cancer treatment strategies.

The biological activity of this compound is likely mediated through interactions with molecular targets such as enzymes and receptors. These interactions can lead to the inhibition or activation of specific biochemical pathways, which is crucial for its anti-inflammatory and antimicrobial effects. Further research is needed to elucidate these mechanisms fully.

Comparative Activity Table

| Activity Type | IC50 Value | Cell Lines/Organisms Tested | Reference |

|---|---|---|---|

| Antimicrobial | Variable | Various bacterial strains | |

| Anti-inflammatory | Not specified | In vitro assays | |

| Anticancer | 0.435 - 0.707 µM | Jurkat cells |

Case Studies and Research Findings

- Antiproliferative Activity : A study investigated the effect of various naphthoic acid derivatives on Jurkat cell proliferation, revealing that some derivatives exhibited significant antiproliferative activity with IC50 values as low as 0.435 µM .

- Mechanistic Insights : Research into the mechanism of action has shown that the compound interacts with metabolic enzymes, potentially elucidating its anti-inflammatory properties.

- Synthesis and Applications : The synthesis of this compound can be achieved through chlorination processes or diazotization methods, making it accessible for further research in medicinal chemistry.

Propiedades

IUPAC Name |

5-chloronaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClO2/c12-10-3-1-2-7-6-8(11(13)14)4-5-9(7)10/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVRYXJXPKJMSON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C(=O)O)C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60562932 | |

| Record name | 5-Chloronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56961-89-8 | |

| Record name | 5-Chloronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.